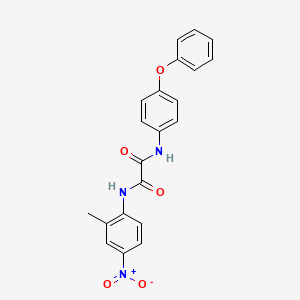

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Description

N1-(2-Methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents:

- R1: A 2-methyl-4-nitrophenyl group, featuring an electron-withdrawing nitro (-NO₂) group and a methyl (-CH₃) group at the ortho and para positions, respectively.

- R2: A 4-phenoxyphenyl group, consisting of a biphenyl ether moiety.

Oxalamides are known for their versatility in medicinal chemistry, serving as inhibitors of enzymes (e.g., soluble epoxide hydrolase, HIV entry proteins) or flavor enhancers .

Properties

IUPAC Name |

N'-(2-methyl-4-nitrophenyl)-N-(4-phenoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5/c1-14-13-16(24(27)28)9-12-19(14)23-21(26)20(25)22-15-7-10-18(11-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNITYUSTHLRKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves a multi-step process. One common method starts with the nitration of 2-methylphenylamine to produce 2-methyl-4-nitroaniline. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. Finally, this derivative is coupled with 4-phenoxyaniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amine-substituted product.

Scientific Research Applications

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The phenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Substituent Effects on Bioactivity

- Nitro Group (R1): The nitro group in the target compound is strongly electron-withdrawing, which may enhance binding to enzyme active sites (e.g., HIV protease or epoxide hydrolases) compared to electron-donating groups like methoxy (-OCH₃) .

Biological Activity

N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide, a compound with the CAS number 941939-89-5, has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, research findings, and applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₅ |

| Molecular Weight | 391.4 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Preparation of Oxalyl Chloride : Dissolve oxalyl chloride in an anhydrous solvent (e.g., dichloromethane).

- Addition of Aniline Derivatives : Introduce 2-methyl-4-nitroaniline and 4-phenoxyaniline sequentially while controlling the temperature.

- Purification : Purify the product through recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction to form an amine, which may interact with various biological targets, including enzymes and receptors.

- Phenoxy Group : This group enhances hydrophobic interactions, increasing binding affinity to molecular targets.

- Oxalamide Core : Stabilizes the overall structure, facilitating interactions with biological pathways.

Research Findings

Recent studies have highlighted several potential biological activities:

- Antimicrobial Properties : Preliminary evaluations suggest that this compound exhibits moderate antimicrobial activity against various bacterial strains.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may have therapeutic implications.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.